Grepafloxacin, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Grepafloxacin, ®- is a fluoroquinolone antibiotic that was developed to treat various bacterial infections. It is known for its broad-spectrum activity against both gram-positive and gram-negative bacteria. due to its potential to prolong the QT interval on the electrocardiogram, leading to cardiovascular adverse events, it was withdrawn from the market .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of grepafloxacin involves several steps. The process begins with the conversion of a carboxylic acid to its dimethyloxazoline derivative. This intermediate is then treated with lithium diisopropylamide (LDA) to remove a proton from the 8 position, followed by treatment with trimethylsilyl iodide to form a silylated intermediate. Further treatment with LDA generates a carbanion, which reacts with methyl iodide to form a 5-methyl derivative. The silyl group is then removed using cesium fluoride, and the oxazoline is hydrolyzed to afford the free acid. This intermediate is then converted to the quinolone structure, followed by reaction with 2-methylpiperazine to yield grepafloxacin .
Industrial Production Methods
Industrial production methods for grepafloxacin are similar to the synthetic routes described above, with optimization for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Grepafloxacin undergoes various chemical reactions, including:
Oxidation: Grepafloxacin can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the quinolone core structure.
Substitution: Substitution reactions, particularly at the piperazine ring, can lead to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized metabolites, reduced derivatives, and substituted compounds with modified antibacterial activity.
Scientific Research Applications
Grepafloxacin has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying fluoroquinolone chemistry and developing new derivatives.
Mechanism of Action
Grepafloxacin exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are crucial for the duplication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, grepafloxacin prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Similar structure but lacks the methyl group at the 5 position and the methyl group attached to the 7-piperazinyl substituent.
Levofloxacin: Another fluoroquinolone with a different stereochemistry and spectrum of activity.
Moxifloxacin: Known for its enhanced activity against gram-positive bacteria.
Uniqueness
Grepafloxacin is unique due to its specific structural modifications, such as the methyl group at the 5 position and the methyl-substituted piperazine at the 7 position. These modifications contribute to its enhanced activity against gram-positive bacteria and its longer half-life compared to other fluoroquinolones .
Properties
CAS No. |
146761-68-4 |
---|---|
Molecular Formula |
C19H22FN3O3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-5-methyl-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m1/s1 |
InChI Key |
AIJTTZAVMXIJGM-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F |
Canonical SMILES |
CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.